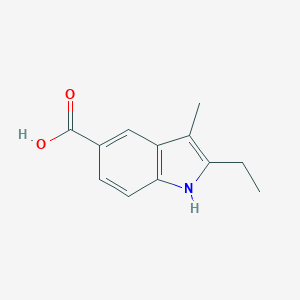
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide, also known as CSQ, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. This compound belongs to the class of sulfonamide drugs that are widely used as antibiotics and diuretics. However, CSQ has unique properties that make it a promising candidate for scientific research applications.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide is not fully understood. However, it is known that the compound binds to metal ions through its sulfonamide and quinoline moieties. This binding results in a change in the compound's electronic properties, leading to fluorescence emission. The binding of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide to metal ions can also result in changes in the metal ion's reactivity and biological function.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has been shown to have minimal toxicity and low cytotoxicity in vitro. The compound has also been found to have antioxidant properties and can scavenge free radicals. Additionally, N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has been shown to inhibit the growth of certain cancer cells in vitro. These properties make N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide a promising candidate for further research in the fields of cancer therapy and antioxidant therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has several advantages for use in laboratory experiments. The compound is stable under normal laboratory conditions, and its fluorescence emission is highly sensitive to metal ion binding. Additionally, N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has low toxicity and can be easily synthesized in high yields. However, N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide's fluorescence properties can be affected by changes in pH and temperature, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide. One potential area of research is the development of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide-based sensors for the detection of metal ions in vivo. Another potential area of research is the use of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide may lead to improved yields and purity of the compound. Overall, N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has the potential to make significant contributions to various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide involves the reaction of 5-chloro-2-methylphenylamine with 8-hydroxyquinoline-5-sulfonic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide. This method has been optimized to produce high yields of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide with high purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has been extensively studied for its potential as a fluorescent probe for the detection of metal ions. The compound exhibits strong fluorescence emission upon binding to certain metal ions such as zinc and copper. This property has been utilized in the development of sensors for the detection of these metal ions in biological and environmental samples.
Propriétés
Nom du produit |
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide |
|---|---|
Formule moléculaire |
C16H13ClN2O2S |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-7-8-13(17)10-14(11)19-22(20,21)15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3 |
Clé InChI |
ZYUHDUIEAYCZNO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
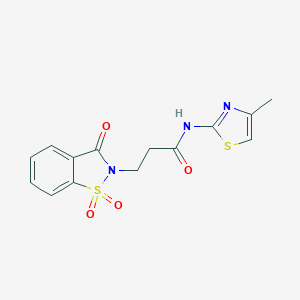

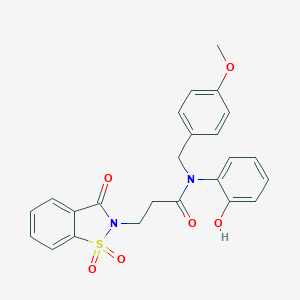
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
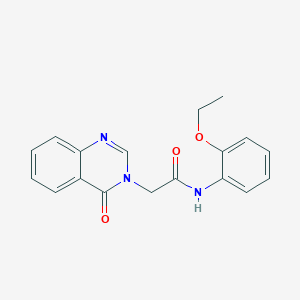
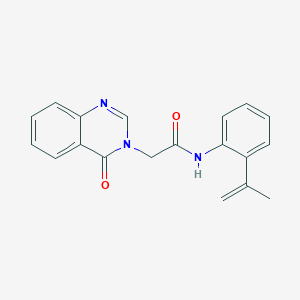
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
